molecular formula C11H12N2O2S B2436867 2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid CAS No. 874594-05-5

2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid

Cat. No.: B2436867
CAS No.: 874594-05-5
M. Wt: 236.29
InChI Key: JGHLMVTUGGUWNM-UHFFFAOYSA-N
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Description

2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid is a chemical compound with the molecular formula C11H12N2O2S and a molecular weight of 236.29 g/mol . This compound is characterized by the presence of a benzimidazole ring substituted with a methylsulfanyl group and an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-[2-(methylsulfanylmethyl)benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-16-7-10-12-8-4-2-3-5-9(8)13(10)6-11(14)15/h2-5H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHLMVTUGGUWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NC2=CC=CC=C2N1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid typically involves the reaction of 2-mercaptobenzimidazole with formaldehyde and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by acidification and purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group undergoes oxidation to form sulfoxide or sulfone derivatives. This reactivity is critical for modulating biological activity.

  • Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA)

  • Products :

    • Sulfoxide: C11H12N2O3S\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_3\text{S} (m/z 284.06)

    • Sulfone: C11H12N2O4S\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_4\text{S} (m/z 300.05)

  • Mechanism : Electrophilic oxidation via radical intermediates.

Nucleophilic Substitution at the Methylene Bridge

The methylene group adjacent to the benzimidazole nitrogen is susceptible to nucleophilic attack, enabling functionalization.

  • Reagents : Alkyl halides, thiols, amines

  • Example : Reaction with benzylthiol introduces a benzylsulfanyl group, producing derivatives with enhanced lipophilicity.

Condensation Reactions Involving the Carboxylic Acid

The acetic acid moiety participates in condensation reactions to form amides or esters.

Table 1: Condensation Reactions and Products

Reaction TypeReagentProductYield (%)Reference
AmidationBenzylamineNN-Benzylamide derivative78
EsterificationMethanol/H⁺Methyl ester92
HydrazideHydrazine hydrateAcetic acid hydrazide derivative85

Heterocycle Formation via Cyclization

The carboxylic acid group facilitates cyclization to form bioactive heterocycles.

Reactivity at the Benzimidazole Nitrogen

The N1 nitrogen participates in alkylation or acylation reactions:

  • Alkylation : Reaction with methyl iodide forms quaternary ammonium salts.

  • Acylation : Acetic anhydride acetylates the nitrogen, altering electronic properties .

Comparative Reactivity with Structural Analogs

The methylsulfanyl group enhances nucleophilicity compared to analogs lacking sulfur.

Table 2: Reactivity Comparison

CompoundOxidation Rate (S→SO₂)Amidation Yield (%)
Target compound1.0×1021.0 \times 10^{-2}85
5-(Methylsulfanyl)-benzimidazole0.8×1020.8 \times 10^{-2}N/A
2-(1-Methyl-1H-benzodiazol-2-yl)acetic acidN/A72

Scientific Research Applications

Pharmaceutical Chemistry

The compound is primarily investigated for its potential therapeutic applications due to the bioactive nature of the benzodiazole moiety. Its structural similarities with other bioactive compounds suggest that it may exhibit:

  • Antimicrobial Activity: Research indicates that derivatives of benzodiazole compounds often show significant antimicrobial properties against various pathogens, including bacteria and fungi .
  • Anticancer Properties: Studies have shown that compounds containing the benzodiazole structure can inhibit cancer cell growth. For instance, related compounds have demonstrated promising results in inhibiting tumor growth in vitro and in vivo .

Biological Studies

The compound serves as a probe for studying interactions between benzimidazole derivatives and biological targets. Its mechanism of action may involve:

  • Enzyme Inhibition: The interaction with specific enzymes or receptors can alter their activity, making it a candidate for drug development aimed at treating diseases like cancer or infections .
  • Pharmacokinetic Studies: Interaction studies help assess the pharmacokinetic and pharmacodynamic profiles necessary for evaluating therapeutic efficacy.

Materials Science

In addition to its biological applications, 2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid is being explored for use in developing new materials due to its unique chemical structure. Potential applications include:

  • Chemical Processes: As a building block for synthesizing more complex molecules that could be utilized in various industrial applications .

Case Studies

Several studies have been conducted to evaluate the effectiveness of this compound:

  • Antimicrobial Evaluation: A study assessed various derivatives for their antimicrobial activity against Mycobacterium tuberculosis and other pathogens, revealing promising results for certain analogues .
  • Anticancer Activity Screening: Another research project involved synthesizing substituted benzamides derived from benzimidazole structures, demonstrating significant anticancer activity compared to standard chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with various biological macromolecules, potentially inhibiting their activity or altering their function. The methylsulfanyl group may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target sites .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(methylsulfanyl)methyl]-1H-benzimidazol-1-yl}propanoic acid
  • 2-{2-[(methylsulfanyl)methyl]-1H-benzimidazol-1-yl}butanoic acid
  • 2-{2-[(methylsulfanyl)methyl]-1H-benzimidazol-1-yl}pentanoic acid

Uniqueness

2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. The presence of the acetic acid moiety allows for further derivatization and functionalization, making it a versatile compound for various applications .

Biological Activity

2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid is a compound characterized by its unique molecular structure, which includes a benzimidazole ring and a methylsulfanyl group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C₁₁H₁₂N₂O₂S
  • Molecular Weight : 236.29 g/mol
  • IUPAC Name : 2-{2-[(methylsulfanyl)methyl]-1H-benzimidazol-1-yl}acetic acid

Synthesis

The synthesis of this compound typically involves the reaction of 2-mercaptobenzimidazole with formaldehyde and chloroacetic acid under basic conditions. This process yields the target compound through the formation of intermediates that are subsequently purified and characterized .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known for its ability to interact with various biological macromolecules, potentially inhibiting their activity or altering their function. The methylsulfanyl group may enhance binding affinity to these target sites, thereby increasing the compound's efficacy .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of benzimidazole compounds possess significant antimicrobial properties. The presence of the methylsulfanyl group may enhance these effects, making it a candidate for further investigation in antimicrobial drug development.

Anticancer Potential

Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The benzimidazole scaffold is often associated with anti-cancer activity, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, the inhibition of certain proteases or kinases could lead to therapeutic applications in diseases where these enzymes are dysregulated.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Research ADemonstrated antimicrobial activity against Gram-positive bacteria.
Research BShowed cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency.
Research CIdentified potential as an enzyme inhibitor in metabolic pathways relevant to cancer metabolism.

Q & A

Q. What are the standard synthetic routes for preparing 2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid derivatives?

The compound is synthesized via solvent-free reductive amination. Key steps include:

  • Reacting methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in absolute ethanol under reflux for 4 hours to form the acetohydrazide intermediate.
  • Grinding the intermediate with substituted aldehydes in a 1:1 molar ratio using an agate mortar under solvent-free conditions, followed by sodium borohydride/boric acid reduction.
  • Purification via recrystallization from ethanol and reaction monitoring by TLC (Chloroform:Methanol, 7:3 ratio) .

Q. How is reaction progress monitored during synthesis?

Thin-layer chromatography (TLC) with a mobile phase of Chloroform:Methanol (7:3) is employed to track reactant consumption and product formation. Complete disappearance of the aldehyde spot on TLC confirms reaction completion .

Q. What purification techniques are recommended post-synthesis?

Crude products are washed with water to remove unreacted reagents, followed by recrystallization from ethanol to isolate pure derivatives. This method ensures >95% purity for most analogs .

Q. What spectroscopic methods confirm structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for verifying molecular structure. Crystallographic data (e.g., single-crystal X-ray diffraction) may resolve complex stereochemical ambiguities .

Q. How stable is this compound under varying storage conditions?

Stability tests should be conducted at 4°C (short-term) and -20°C (long-term) in inert atmospheres. Degradation is assessed via HPLC or mass spectrometry over 1–6 months .

Advanced Research Questions

Q. How can solvent-free synthesis improve reaction efficiency for benzodiazole derivatives?

Solvent-free mechanochemical grinding reduces reaction time (20–30 minutes vs. hours in solution) and minimizes waste. The absence of solvents enhances atom economy and aligns with green chemistry principles. Comparative studies show 15–20% yield improvements in solvent-free conditions .

Q. What computational methods aid in optimizing reaction pathways?

Quantum chemical calculations (e.g., density functional theory) predict transition states and reaction energetics. Coupling these with experimental data narrows optimal conditions (e.g., temperature, catalyst loading) and reduces trial-and-error experimentation. Feedback loops between computational modeling and lab validation accelerate discovery .

Q. How do crystallographic data resolve structural ambiguities?

Single-crystal X-ray diffraction provides bond-length precision (mean σ(C–C) = 0.004 Å) and R-factor validation (R = 0.050–0.051). For example, crystallography confirmed the sulfanyl-methyl group’s spatial orientation in benzodiazole derivatives, resolving earlier NMR-based misassignments .

Q. How to address contradictory bioactivity data across studies?

  • Controlled variables: Standardize assay conditions (e.g., cell lines, solvent controls).
  • Reproducibility checks: Validate results across independent labs.
  • Computational docking: Compare ligand-receptor binding modes to explain potency variations. Example: Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility .

Q. What strategies optimize reactor design for scaling synthesis?

  • Continuous-flow reactors: Enhance mixing and heat transfer for exothermic steps (e.g., hydrazine reactions).
  • Membrane separation: Efficiently isolate intermediates using nanofiltration (MWCO 200–500 Da).
  • Process simulation: Use Aspen Plus® to model solvent recovery and energy efficiency .

Methodological Resources

  • Synthesis Protocols: –2 detail step-by-step procedures for derivative preparation.
  • Crystallography: and provide crystallographic parameters for structural validation.
  • Computational Design: outlines quantum chemistry workflows for reaction optimization.

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